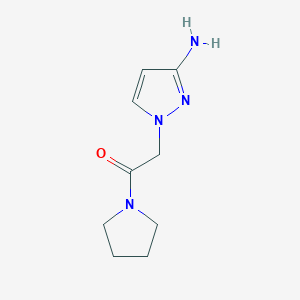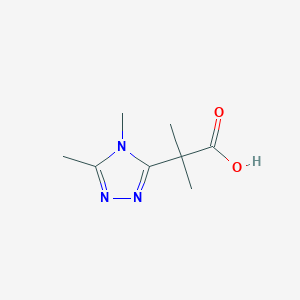
(3R)-3-aminoazetidin-2-one, acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-aminoazetidin-2-one, acetic acid is a compound that features a four-membered azetidine ring with an amino group at the third position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminoazetidin-2-one, acetic acid typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
On an industrial scale, the preparation of this compound may involve the use of acid chlorides and amines, utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) to form the amide bond . This method is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminoazetidin-2-one, acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R)-3-aminoazetidin-2-one, acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-aminoazetidin-2-one, acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring compound with similar structural features but lacking the amino and acetic acid groups.
Oxetane: Another four-membered ring compound with an oxygen atom instead of nitrogen.
Uniqueness
(3R)-3-aminoazetidin-2-one, acetic acid is unique due to its combination of an azetidine ring with an amino group and an acetic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
acetic acid;(3R)-3-aminoazetidin-2-one |
InChI |
InChI=1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4)/t2-;/m1./s1 |
InChI Key |
GCANMCUQWOLTLB-HSHFZTNMSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H](C(=O)N1)N |
Canonical SMILES |
CC(=O)O.C1C(C(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)



![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)




![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)

![tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13321567.png)

